Structural Specificity: Hydroxymethyl Alosetron as a Definitive Marker of CYP1A2-Mediated Metabolism
Hydroxymethyl Alosetron (M5) is the product of CYP1A2-mediated hydroxylation of alosetron [1]. This distinguishes it from other major metabolites like N-Desmethyl Alosetron (formed via N-dealkylation) and 6- or 7-Hydroxy Alosetron (hydroxylation at different positions) [2]. The presence of the hydroxymethyl group on the imidazole ring provides a unique molecular signature (exact mass 310.14297 g/mol) that is distinct from all other alosetron-related compounds, including the parent drug alosetron (exact mass 294.14806 g/mol) and its positional isomers [3].
| Evidence Dimension | Molecular structure and formation pathway |
|---|---|
| Target Compound Data | Hydroxymethyl Alosetron: C17H18N4O2; molecular weight 310.35 g/mol; exact mass 310.14297 g/mol; formed via CYP1A2 hydroxylation of the imidazole methyl group |
| Comparator Or Baseline | Alosetron (Parent Drug): C17H18N4O; molecular weight 294.35 g/mol; exact mass 294.14806 g/mol |
| Quantified Difference | Mass difference of +15.9949 Da (one oxygen atom) precisely at the imidazole 5-methyl position; 5-position imidazole hydroxylation vs. 6- or 7-position indole hydroxylation (other hydroxy metabolites) |
| Conditions | In vitro human liver microsomes and hepatocytes; in vivo human metabolism studies |
Why This Matters
This structural specificity ensures accurate identification and quantification of this specific impurity in HPLC and LC-MS methods, which is mandatory for regulatory submissions (e.g., ANDA, DMF).
- [1] Camilleri, M. (2000). Pharmacology and clinical experience with alosetron. Expert Opinion on Investigational Drugs, 9(1), 147–159. View Source
- [2] Somers, G. I., Harris, A. J., Bayliss, M. K., & Houston, J. B. (2007). The metabolism of the 5HT3 antagonists ondansetron, alosetron and GR87442 I: A comparison of in vitro and in vivo metabolism and in vitro enzyme kinetics in rat, dog and human hepatocytes, microsomes and recombinant human enzymes. Xenobiotica, 37(8), 832–854. View Source
- [3] Intede. (n.d.). Details of the Drug Metabolite (DM): Alosetron hydrochloride Metabolite M5. Retrieved April 15, 2026. View Source
